The synthesis of 2-(benzenesulfonyl)acetamide can be achieved through several methods:
The reaction conditions often include:
The molecular structure of 2-(benzenesulfonyl)acetamide can be represented as follows:
The compound features distinct functional groups:
2-(Benzenesulfonyl)acetamide can undergo various chemical reactions:
Common reagents used in these reactions include:
2-(Benzenesulfonyl)acetamide has several scientific uses:
The core structure of 2-(benzenesulfonyl)acetamide consists of an acetamide group (–NH–C(=O)–CH₂–) attached to the sulfur atom of a benzenesulfonyl moiety (C₆H₅–SO₂–). According to IUPAC conventions, the parent compound is systematically named as 2-(benzenesulfonyl)acetamide, with the benzenesulfonyl group designated as a substituent on the acetamide’s α-carbon [1] [4]. This scaffold serves as a versatile synthon for N-acylation reactions, enabling diverse derivatization at the acetamide nitrogen. As shown in Table 1, structural analogues incorporate heterocyclic, aromatic, or aliphatic substituents at the N-position, extending the pharmacophoric utility of the core scaffold [4] [5].
Table 1: Core Structure and Representative Analogues of 2-(Benzenesulfonyl)acetamide
| Compound | IUPAC Name | Molecular Formula | SMILES Notation |
|---|---|---|---|
| Core scaffold | 2-(Benzenesulfonyl)acetamide | C₈H₉NO₃S | C1=CC=C(C=C1)S(=O)(=O)CC(=O)N |
| Analogue 1 [1] | N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide | C₁₆H₁₅NO₄S | CC(=O)c1ccc(NC(CS(=O)(=O)c2ccccc2)=O)cc1 |
| Analogue 2 | 2-(benzenesulfonyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide | C₂₂H₂₂N₄O₄S₂ | CCc1ccccc1N1C(CC1C2=NN=C(S2)NC(CS(=O)(=O)c3ccccc3)=O |
| Analogue 3 [4] | 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | C₁₇H₁₃N₃O₅S₂ | O=N+c1cccc(c1)c2csc(n2)NC(CS(=O)(=O)c3ccccc3 |
| Analogue 4 [5] | 2-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide | C₁₆H₁₅NO₅S | O=C(NCc1ccc2OCOc2c1)CCS(=O)(=O)c3ccccc3 |
The benzenesulfonylacetamide scaffold exhibits moderate lipophilicity, with experimental logP values ranging from 1.56 to 2.97 for its derivatives [1] . This balance supports membrane permeability while retaining water solubility sufficient for biological assays. Key properties include:
Table 2: Experimental Physicochemical Properties of Key Analogues
| Derivative | logP | logD | logSw | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| N-(4-acetylphenyl) [1] | 1.56 | 1.56 | -2.23 | 65.98 | 1 | 8 |
| Thiadiazolyl | 2.97 | 2.78 | -3.44 | 91.88 | 1 | 10 |
| Benzodioxol methyl [5] | 1.61 | 1.61 | -2.47 | 70.59 | 1 | 8 |
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of 2-(benzenesulfonyl)acetamide derivatives feature distinct signals:
¹³C NMR confirms carbonyl carbon peaks at δ 165–170 ppm and methylene carbon at δ 55–60 ppm [2].
Infrared Spectroscopy
FT-IR spectra identify key vibrational modes:
Mass Spectrometry
Electrospray ionization (ESI-MS) yields prominent [M+H]⁺ or [M-H]⁻ ions correlating with molecular weights (e.g., m/z 317.36 for Analogue 1). Fragmentation patterns typically include:
X-ray Diffraction (XRD)
Single-crystal XRD reveals planar conformations stabilized by intermolecular interactions:
Structural modifications profoundly influence physicochemical and electronic properties:
Table 3: Impact of Structural Modifications on Key Properties
| Analogue (Substituent) | Backbone Variation | Effect on logP | Effect on H-Bonding | Notable Property Shift |
|---|---|---|---|---|
| 4-Acetylphenyl [1] | Extended N-aryl carbonyl | ↑ (1.56) | Acceptors: 8 → Donors: 1 | Enhanced crystallinity |
| Thiadiazolyl | N-Heterocycle | ↑↑ (2.97) | Acceptors: 10 → Donors: 1 | Chirality introduced |
| 3-Nitrophenyl-thiazolyl [4] | Nitro + heterocycle | ↑ (predicted >2.5) | Acceptors: 11 | Increased electrophilicity |
| Benzodioxol methyl [5] | Aliphatic N-alkyl | ↔ (1.61) | Acceptors: 8 → Donors: 1 | Improved solubility in organic solvents |
The 2-(benzenesulfonyl)acetamide core demonstrates remarkable adaptability, enabling rational design of derivatives with tailored properties for pharmaceutical and materials applications. Future work may explore novel substitution patterns informed by these structure-property relationships.
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: